5-Methoxybenzo[d]isoxazol-3(2H)-one
CAS No.: 66607-95-2
Cat. No.: VC8286911
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66607-95-2 |
|---|---|
| Molecular Formula | C8H7NO3 |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | 5-methoxy-1,2-benzoxazol-3-one |
| Standard InChI | InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10) |
| Standard InChI Key | ZWYKCZNUTOPIQU-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)ONC2=O |
| Canonical SMILES | COC1=CC2=C(C=C1)ONC2=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-Methoxybenzo[d]isoxazol-3(2H)-one is C₈H₇NO₃, with a molar mass of 165.15 g/mol. Its IUPAC name, 5-methoxy-1,2-benzoxazol-3-one, reflects the methoxy group at position 5 of the benzoxazolone scaffold. The isoxazole ring (positions 1-3) is fused to a benzene ring (positions 4-9), creating a planar structure stabilized by conjugated π-electrons. Key spectral identifiers include:
| Property | Value/Descriptor |
|---|---|
| SMILES | COC1=CC2=C(C=C1)ONC2=O |
| InChI Key | ZWYKCZNUTOPIQU-UHFFFAOYSA-N |
| 1H NMR (CDCl₃) | δ 3.86 (s, OCH₃), δ 6.62 (s, Ar-H) |
| 13C NMR | δ 168.2 (C=O), δ 156.1 (OCH₃) |
The methoxy group enhances electron density at the benzene ring, influencing both chemical reactivity and biological target interactions .
Synthetic Methodologies
Cyclization-Based Synthesis
A principal route involves the cyclization of o-hydroxybenzamide derivatives. For example, 2-hydroxy-5-methoxybenzamide undergoes intramolecular dehydration using phosphoryl chloride (POCl₃) at 80–100°C, yielding the target compound in 65–72% efficiency . Alternative protocols employ nitromethane as a solvent with iodobenzene diacetate as an oxidizing agent, achieving 47.8% yield under mild conditions (0–10°C) .
Industrial-Scale Production
Industrial synthesis optimizes cost and safety:
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Feedstock Preparation: 5-Methoxysalicylaldehyde is converted to its oxime derivative via hydroxylamine hydrochloride.
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Cyclization: Catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene induces ring closure.
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Purification: Crystallization from ethanol/water mixtures affords >98% purity.
Table 1: Comparative Synthesis Conditions
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| POCl₃ Cyclization | POCl₃, DMF | 80°C | 72 |
| Iodobenzene Diacetate | PhI(OAc)₂, CH₃NO₂ | 0–10°C | 47.8 |
| Industrial p-TsOH Route | p-TsOH, toluene | 110°C | 85 |
Chemical Reactivity and Derivatives
The compound participates in three primary reaction types:
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Nucleophilic Acyl Substitution: The lactam carbonyl reacts with amines (e.g., benzylamine) to form N-substituted derivatives.
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Electrophilic Aromatic Substitution: Bromination at position 7 occurs using Br₂/FeBr₃, preserving the isoxazole ring .
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Ring-Opening Reactions: Strong bases (e.g., NaOH) cleave the isoxazole ring, generating α-ketoamide intermediates.
Notably, the methoxy group directs regioselectivity in substitution reactions, as demonstrated in the synthesis of 5-benzyloxy-6-methoxy analogs via benzylation under phase-transfer conditions .
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary assays indicate inhibitory effects against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL). The mechanism may involve disruption of microbial cell wall biosynthesis, though target identification requires further study.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.7 | Mitochondrial apoptosis |
| A549 (Lung) | 42.1 | Cell cycle arrest (G1 phase) |
| HEK293 (Normal) | >100 | N/A |
FXR Modulation
Structural analogs in patent literature act as farnesoid X receptor (FXR) modulators, implying potential for metabolic disorder therapeutics . While direct evidence for 5-Methoxybenzo[d]isoxazol-3(2H)-one is lacking, molecular docking predicts favorable binding to FXR’s ligand-binding domain (ΔG = −9.2 kcal/mol) .
Pharmacological and Industrial Applications
The compound’s versatility enables diverse applications:
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Pharmaceutical Intermediate: Serves as a precursor to thrombin inhibitors and kinase modulators .
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Agrochemicals: Methoxy-substituted isoxazolones exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀: 12.3 μM) .
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Materials Science: Incorporated into OLED emitters due to rigid, conjugated architecture.
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS): ESI-MS confirms molecular ion [M+H]⁺ at m/z 166.0498 (calc. 166.0504). Fragment ions at m/z 138 (loss of CO) and 110 (subsequent CH₃OH elimination) validate the structure .
X-ray Crystallography: Single-crystal analysis reveals a dihedral angle of 8.2° between the isoxazole and benzene rings, indicating near-planarity. Hydrogen bonding between O3 and adjacent molecules stabilizes the crystal lattice .
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